molecular formula C20H17N3OS B3209137 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide CAS No. 1058215-45-4

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide

Cat. No.: B3209137
CAS No.: 1058215-45-4
M. Wt: 347.4 g/mol
InChI Key: MDDRYTBKGSZLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide is a chemical compound of significant interest in medicinal chemistry and anticancer research. It is built around the imidazo[2,1-b]thiazole scaffold, a privileged structure recognized for its diverse biological properties and synthetic feasibility . Derivatives of this scaffold are extensively investigated for their potential to interact with various biological targets of therapeutic concern . Specifically, conjugates incorporating the imidazo[2,1-b]thiazole moiety have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancers . Research on related analogs has shown that such compounds can function as microtubule-targeting agents, inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase, which ultimately leads to the induction of apoptosis (programmed cell death) . The structure-activity relationship (SAR) studies and molecular docking analyses prevalent in the literature underscore the value of this chemical class for generating novel bioactive agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-14-5-2-3-6-15(14)12-19(24)21-17-8-4-7-16(11-17)18-13-23-9-10-25-20(23)22-18/h2-11,13H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDRYTBKGSZLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. This can be achieved through cyclization reactions involving thioamides and α-haloketones

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and strong bases.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Alcohols, amines, and hydrocarbons.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of imidazo[2,1-b]thiazole derivatives, including N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide, as effective antimicrobial agents. A study conducted by Moraski et al. demonstrated that various derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis (Mtb). For instance, compounds with similar structures showed IC50 values as low as 0.061 mM, indicating strong efficacy against Mtb without significant toxicity to human lung fibroblast cells (MRC-5) at concentrations greater than 100 mM .

Table 1: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundIC50 (mM)Selectivity Index
IT102.32>128
IT062.03>100
This compoundTBDTBD

Anticancer Properties

The anticancer potential of imidazo[2,1-b]thiazole derivatives has been extensively studied. A series of compounds featuring this scaffold have shown activity against various cancer cell lines. For example, derivatives have been reported to selectively inhibit cancer cell proliferation and induce apoptosis in colon cancer cells. The mechanism often involves the modulation of cell cycle-related proteins and pathways associated with apoptosis .

Case Study: Antitumor Activity

A study evaluated a range of imidazo[2,1-b]thiazole derivatives for their anticancer properties, revealing that certain modifications to the imidazole and thiazole rings significantly enhanced their cytotoxicity against colon cancer cells. The most potent compound demonstrated an IC50 value in the low micromolar range and exhibited selectivity over normal cells.

Kinase Inhibition

This compound has also been identified as a potential kinase inhibitor. Kinases play critical roles in various signaling pathways involved in cell growth and metabolism, making them important targets for drug development in cancer and other diseases.

Mechanism of Action

The mechanism by which N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways by binding to active sites or allosteric sites, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide, their biological activities, and physicochemical properties:

Compound Name / ID Key Structural Features Biological Activity IC50 / Potency References
5l (2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) 4-Chlorophenyl, piperazinyl-methoxybenzyl substituent Anticancer (MDA-MB-231), VEGFR2 inhibition IC50 = 1.4 μM (MDA-MB-231); 5.72% VEGFR2 inhibition at 20 μM
18 (N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide) Ethoxyphenyl, piperidine-sulfonyl group Anti-HIV-1 (MA protein binding) IC50 = 7.5–15.6 μM (group M isolates)
4a–k (2-((6-Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide) Thiadiazole-thioether, 4-fluorophenyl Antibacterial, antifungal, anti-inflammatory Moderate activity against S. aureus
Compound 13 (2-cyclohexyl-N-(3-(5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide) Cyclohexyl, morpholinophenyl-pyrimidine hybrid Dual HER2/CD221 inhibition (multi-target therapy) Not reported

Key Observations

Anticancer Activity :

  • Compound 5l demonstrates superior cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM), attributed to its 4-chlorophenyl and piperazinyl-methoxybenzyl groups, which enhance VEGFR2 inhibition (5.72% at 20 μM) and cellular uptake .
  • In contrast, the o-tolyl group in the target compound may confer similar steric advantages but requires direct testing for comparative potency.

Antiviral Activity: Compound 18 inhibits HIV-1 replication by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix protein. Its imidazo[2,1-b]thiazole-acetamide scaffold is critical for binding, but the ethoxy-piperidine sulfonyl group improves solubility and target affinity compared to simpler aryl acetamides .

Antibacterial and Anti-inflammatory Activity :

  • The thiadiazole-thioether hybrids (4a–k ) exhibit moderate antibacterial activity, suggesting that replacing the thiazole ring with thiadiazole alters target specificity, possibly due to increased hydrogen-bonding capacity .

Multi-Target Kinase Inhibition: Compound 13 targets HER2 and CD221, highlighting the versatility of the imidazo[2,1-b]thiazole-acetamide scaffold in multi-target therapies. The cyclohexyl and morpholinophenyl groups likely enhance kinase domain interactions .

Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • Chlorophenyl groups enhance cytotoxicity (e.g., 5l ) but may reduce solubility.
    • Piperazinyl and morpholinyl groups improve solubility and kinase binding (e.g., 5i , 13 ) .
    • Thiadiazole-thioether linkages broaden antimicrobial activity but reduce anticancer potency compared to pure thiazole systems .

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide is a compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in the fields of oncology, virology, and enzymatic inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

  • Anticancer Properties :
    • The compound has been investigated for its potential anticancer effects. Studies suggest that it may interfere with cell cycle progression and inhibit cancer cell proliferation through various biochemical pathways. For instance, it has shown antiproliferative activity against several cancer cell lines with IC50 values indicating moderate to high efficacy .
  • Antiviral Activity :
    • Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit antiviral properties. Specific derivatives have demonstrated the ability to inhibit viral replication in cellular models, such as those infected with parvovirus B19 . The mechanism appears to be sensitive to structural modifications within the compound.
  • Enzyme Inhibition :
    • Compounds similar to this compound have been evaluated for their ability to inhibit key enzymes involved in cancer progression and other diseases. For example, certain thiazole derivatives have shown promising results as inhibitors of carbonic anhydrase and aurora kinase .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Interference : The compound is believed to disrupt the normal cell cycle, leading to apoptosis in cancer cells.
  • Target Interaction : It interacts with specific molecular targets through binding affinity modulation, which can alter signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Induction : The compound may induce oxidative stress within cells, contributing to its anticancer effects by promoting apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[2,1-b]thiazole derivatives. Modifications at various positions on the thiazole ring and phenyl groups can significantly impact the potency and selectivity of these compounds.

Compound VariationBiological ActivityIC50 (µM)
Base CompoundModerate Antiproliferative22.80 ± 1.38
Fluoro-substitutedHigh Anticancer Activity11.50 ± 0.52
Butyl-substitutedHighest Activity8.38 ± 0.62

This table illustrates how different substitutions can lead to variations in activity levels, highlighting the importance of chemical modifications in drug design.

Case Studies

Several studies have explored the biological activity of imidazo[2,1-b]thiazole derivatives:

  • A study published in PubMed demonstrated that certain derivatives exhibited significant antiviral activity against parvovirus B19, with implications for therapeutic applications in viral infections .
  • Another investigation focused on the antiproliferative effects against various cancer cell lines. The results indicated that structural modifications could enhance efficacy against specific tumor types .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide and its analogs?

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions. Key steps include:

  • Heck coupling : Used to introduce aryl groups to the imidazothiazole core (e.g., coupling 3-iodothioanisole with intermediates) .
  • Oxidation of sulfides to sulfones : Achieved using Oxone® to enhance stability and reactivity .
  • Demethylation : Boron tribromide (BBr₃) is employed to remove methyl protecting groups .
  • Acetamide formation : Amide coupling via carbodiimide chemistry (e.g., EDC/HOBt) to attach the 2-(o-tolyl)acetamide moiety .
    Methodological Tip: Monitor reaction progress using TLC or LC-MS, and purify intermediates via column chromatography.

What structural features of this compound correlate with its bioactivity?

The imidazo[2,1-b]thiazole scaffold is critical for binding to targets like sirtuins (SIRT1) and kinases. Key structural determinants include:

  • Aryl substitutions at the 3-position of the imidazothiazole (e.g., phenyl groups), which enhance hydrophobic interactions with enzyme pockets .
  • Acetamide side chains : The 2-(o-tolyl) group may improve solubility and target affinity by modulating steric and electronic effects .
  • Piperazine or morpholine substituents : These moieties in related compounds (e.g., SRT1720) enhance SIRT1 activation by facilitating interactions with the catalytic domain .

What are the primary biological targets of this compound?

Based on structurally related analogs:

  • Sirtuin 1 (SIRT1) : Activates mitochondrial biogenesis via deacetylation of PGC-1α, as shown in renal proximal tubular cells (RPTCs) .
  • VEGFR2 : Imidazothiazole derivatives inhibit angiogenesis by targeting vascular endothelial growth factor receptors, with IC₅₀ values as low as 1.4 μM in MDA-MB-231 cells .
  • HIV-1 Matrix (MA) Protein : Some analogs disrupt viral assembly by competing with PI(4,5)P₂ binding (IC₅₀: 7.5–15.6 μM) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent screening : Test electron-withdrawing (e.g., Cl, CF₃) and electron-donating (e.g., OCH₃) groups on the phenyl ring to modulate target affinity .
  • Side-chain modifications : Replace 2-(o-tolyl) with bulkier aryl groups (e.g., naphthyl) to enhance hydrophobic binding in kinase pockets .
  • Bioisosteric replacements : Substitute the acetamide with sulfonamide or urea groups to improve metabolic stability .
    Example: In SRT1720, a quinoxaline-carboxamide group increases SIRT1 activation potency compared to simpler acetamides .

What experimental evidence supports its role in mitochondrial biogenesis?

  • Mechanistic assays : In RPTCs, SRT1720 (a close analog) increased mitochondrial DNA copy number (2.5-fold) and ATP levels (1.8-fold) within 24 hours via SIRT1-PGC-1α signaling .
  • Pharmacological inhibition : Co-treatment with EX-527 (SIRT1 inhibitor) abolished mitochondrial biogenesis, confirming target specificity .
    Methodological Note: Use Seahorse XF Analyzers to measure oxygen consumption rates (OCR) and ATP-linked respiration .

How does this compound exhibit antiviral activity?

  • Target engagement : Analogous compounds (e.g., compound 7 in ) bind the HIV-1 MA protein, disrupting PI(4,5)P₂ interactions critical for viral assembly.
  • Antiviral assays : Measure IC₅₀ in primary human PBMCs using p24 ELISA to quantify viral replication inhibition .
  • Resistance profiling : Introduce mutations (e.g., MA-L13A) to confirm target specificity via reduced compound efficacy .

What in vivo models validate its pro-apoptotic effects in cancer?

  • Glioblastoma models : Related imidazothiazoles (e.g., compound 185) induce ER stress-mediated apoptosis in orthotopic xenografts. Monitor tumor volume via bioluminescence and TUNEL staining .
  • Pharmacokinetics : Assess blood-brain barrier penetration using LC-MS/MS to ensure therapeutic CNS concentrations .

How can researchers resolve contradictions in reported target pathways?

  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan®) to identify secondary targets (e.g., AMPK, EGFR) that may explain divergent results .
  • Pathway enrichment analysis : Combine RNA-seq and phosphoproteomics to map signaling cascades (e.g., AMPK vs. SIRT1 crosstalk) .
  • Dose-response studies : Confirm target selectivity at physiologically relevant concentrations (e.g., 1–10 μM) .

What assays are recommended for evaluating urease inhibition?

  • Enzymatic assays : Measure urea hydrolysis via indophenol method (absorbance at 630 nm) using Helicobacter pylori urease .
  • IC₅₀ determination : Pre-incubate compound with enzyme and quantify residual activity; compare to thiourea controls .
  • Molecular docking : Validate binding poses in the urease active site using AutoDock Vina .

How do researchers address variability in cytotoxicity data across cell lines?

  • Cell panel screening : Test the compound in NCI-60 cancer cell lines to identify sensitivity patterns (e.g., breast vs. liver cancer) .
  • Mechanistic follow-up : Use siRNA knockdown (e.g., VEGFR2, SIRT1) to confirm on-target cytotoxicity .
  • Metabolic profiling : Compare glycolytic vs. oxidative phosphorylation dependency via extracellular flux analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.